molecular formula C9H12ClN5 B14923756 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine

1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B14923756
M. Wt: 225.68 g/mol
InChI Key: CRNVROVONOZGGO-UHFFFAOYSA-N
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Description

1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents like toluene and catalysts such as sodium . The process may involve multiple steps, including the formation of intermediates and subsequent reactions to achieve the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, 1,3-dicarbonyl compounds, and various oxidizing and reducing agents . Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce reduced derivatives with altered functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C9H12ClN5

Molecular Weight

225.68 g/mol

IUPAC Name

1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H12ClN5/c1-6-9(10)7(2)15(13-6)5-14-4-8(11)3-12-14/h3-4H,5,11H2,1-2H3

InChI Key

CRNVROVONOZGGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=C(C=N2)N)C)Cl

Origin of Product

United States

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